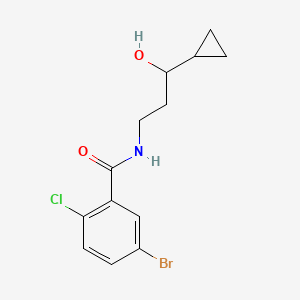

5-bromo-2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide

CAS No.: 1396679-13-2

Cat. No.: VC4785589

Molecular Formula: C13H15BrClNO2

Molecular Weight: 332.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396679-13-2 |

|---|---|

| Molecular Formula | C13H15BrClNO2 |

| Molecular Weight | 332.62 |

| IUPAC Name | 5-bromo-2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide |

| Standard InChI | InChI=1S/C13H15BrClNO2/c14-9-3-4-11(15)10(7-9)13(18)16-6-5-12(17)8-1-2-8/h3-4,7-8,12,17H,1-2,5-6H2,(H,16,18) |

| Standard InChI Key | WUXJTNSZTAXVNA-UHFFFAOYSA-N |

| SMILES | C1CC1C(CCNC(=O)C2=C(C=CC(=C2)Br)Cl)O |

Introduction

5-Bromo-2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide is a synthetic organic compound that has garnered significant attention in various scientific fields, including organic synthesis, medicinal chemistry, and material science. This compound is notable for its unique combination of functional groups, which include bromine, chlorine, and a cyclopropyl moiety attached to a benzamide structure. The presence of these diverse functional groups contributes to its potential biological activities and applications in developing new materials and therapeutic agents.

Synthesis and Purification

The synthesis of 5-bromo-2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide typically involves multiple steps, requiring precise control over reaction conditions such as temperature, pressure, and reagent concentrations. Industrial settings often utilize automated reactors to optimize these parameters and ensure high product quality. Purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product.

Potential Applications

This compound has diverse applications in scientific research, particularly in medicinal chemistry and material science. Its potential biological activities, such as antimicrobial and anticancer properties, make it a subject of ongoing research to elucidate its precise molecular mechanisms of action.

Biological Activities and Mechanisms

The mechanism of action for 5-bromo-2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide involves its interaction with biological targets such as enzymes or receptors. The compound may bind to specific targets, altering their activity and leading to various biological effects. Research is focused on understanding its potential as an antimicrobial and anticancer agent.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume